6-[(Cyclopropylmethyl)amino]pyridine-3-carboxylic acid
Overview
Description
6-[(Cyclopropylmethyl)amino]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C10H12N2O2. It is a derivative of nicotinic acid, where the amino group is substituted with a cyclopropylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Cyclopropylmethyl)amino]pyridine-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with pyridine-3-carboxylic acid.
Amidation: The carboxylic acid group is converted to an amide using cyclopropylmethylamine under appropriate reaction conditions.
Cyclization: The intermediate product undergoes cyclization to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
6-[(Cyclopropylmethyl)amino]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
6-[(Cyclopropylmethyl)amino]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[(Cyclopropylmethyl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid: The parent compound, which lacks the cyclopropylmethyl substitution.
Pyridine-3-carboxylic Acid Derivatives: Other derivatives with different substituents on the pyridine ring.
Uniqueness
6-[(Cyclopropylmethyl)amino]pyridine-3-carboxylic acid is unique due to the presence of the cyclopropylmethyl group, which can impart distinct chemical and biological properties compared to other similar compounds .
Biological Activity
6-[(Cyclopropylmethyl)amino]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a pyridine ring substituted with an amino group and a carboxylic acid, along with a cyclopropylmethyl moiety, which enhances its biological activity. Understanding the biological activity of this compound involves exploring its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
The molecular formula of this compound is C_12H_14N_2O_2, with a molecular weight of approximately 218.25 g/mol. Its structural properties can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₄N₂O₂ |
Molecular Weight | 218.25 g/mol |
IUPAC Name | This compound |
InChI Key | WHKFSIMTGCZIST-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The amino group in the compound may facilitate binding to specific receptors or enzymes, influencing pathways involved in inflammation and cellular proliferation. Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, crucial in prostaglandin synthesis, which is linked to inflammatory responses .
Research indicates that modifications to the cyclopropylmethyl group can significantly affect the biological activity of the compound. For instance, structure–activity relationship studies suggest that certain substitutions can enhance anti-inflammatory effects by increasing the potency against COX enzymes .
Anti-inflammatory Effects
Several studies have highlighted the anti-inflammatory properties of pyridine derivatives, including this compound. In vitro assays using COX inhibitor screening kits have demonstrated that related compounds exhibit significant inhibitory activity against COX-1 and COX-2 enzymes, with IC50 values indicating their potency .
For example, derivatives similar to this compound showed IC50 values against COX-1 ranging from 19.45 μM to 28.39 μM and against COX-2 from 23.8 μM to 42.1 μM . These findings suggest that this compound may serve as a lead structure for developing new anti-inflammatory agents.
Anticancer Activity
Preliminary studies have also explored the anticancer potential of pyridine derivatives. Research indicates that compounds within this class can inhibit the proliferation of various cancer cell lines by modulating key signaling pathways such as Ras/Erk and PI3K/Akt. The ability to affect these pathways positions this compound as a candidate for further investigation in cancer therapeutics.
Structure–Activity Relationship Studies
A recent study focused on the SAR of pyridine derivatives revealed that electron-donating groups significantly enhance anti-inflammatory activity. The presence of such substituents on the pyridine ring was linked to increased binding affinity for COX enzymes .
In Vivo Studies
In vivo experiments involving carrageenan-induced paw edema models demonstrated that certain analogs exhibited anti-inflammatory effects comparable to established drugs like indomethacin. The effective doses (ED50) for these compounds were calculated, showing promising results for further development .
Properties
IUPAC Name |
6-(cyclopropylmethylamino)pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-10(14)8-3-4-9(12-6-8)11-5-7-1-2-7/h3-4,6-7H,1-2,5H2,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRUIYPLVQEHAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=NC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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